3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one
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Overview
Description
3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple phenyl groups attached to an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with benzil in the presence of a base to yield the desired imidazolidinone compound. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-containing compound with applications in polymer synthesis.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential neurotoxic effects.
Uniqueness
3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one is unique due to its imidazolidinone core, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications and reactions, making it a versatile compound in various research fields.
Properties
CAS No. |
60687-72-1 |
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Molecular Formula |
C33H25BrN2O |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one |
InChI |
InChI=1S/C33H25BrN2O/c34-28-21-23-29(24-22-28)35-31(25-13-5-1-6-14-25)36(30-19-11-4-12-20-30)33(32(35)37,26-15-7-2-8-16-26)27-17-9-3-10-18-27/h1-24,31H |
InChI Key |
OXUWABQPOZCWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)C(N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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